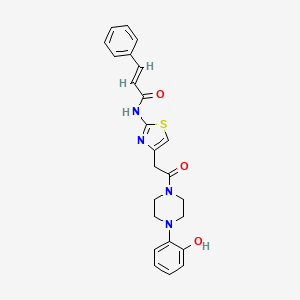

N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

Description

N-(4-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound featuring a thiazole core linked to a piperazine moiety substituted with a 2-hydroxyphenyl group.

Properties

IUPAC Name |

(E)-N-[4-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c29-21-9-5-4-8-20(21)27-12-14-28(15-13-27)23(31)16-19-17-32-24(25-19)26-22(30)11-10-18-6-2-1-3-7-18/h1-11,17,29H,12-16H2,(H,25,26,30)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFBIZRLFMRVLH-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit tubulin polymerization. Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division.

Biochemical Pathways

The disruption of microtubule formation can affect several biochemical pathways. Microtubules play a critical role in cell division, so their disruption can lead to cell cycle arrest. This can trigger apoptosis, or programmed cell death, in cancer cells.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable, suggesting that this compound might also be well-absorbed in the gastrointestinal tract. The distribution, metabolism, and excretion of this compound remain unknown.

Result of Action

The result of the compound’s action would likely be the induction of apoptosis in cancer cells due to the disruption of microtubule formation and function. This could potentially lead to a decrease in tumor size and growth.

Biological Activity

N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C24H24N4O3S

- Molecular Weight : 448.5 g/mol

- CAS Number : 1207062-04-1

This compound features a thiazole ring, a piperazine moiety, and a hydroxyphenyl group, which contribute to its diverse biological activities.

N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibits several mechanisms of action:

- Tyrosinase Inhibition : Research indicates that compounds with similar structures can inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and skin conditions related to excessive melanin production .

- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, which can help in mitigating oxidative stress-related diseases. Compounds with similar piperazine and phenolic structures have demonstrated significant antioxidant effects without cytotoxicity at certain concentrations .

- Anti-inflammatory Effects : Cinnamic acid derivatives, including those related to this compound, have shown anti-inflammatory properties. They may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide and related compounds:

Case Studies

- In Vitro Evaluation of Tyrosinase Inhibition : A study evaluated various derivatives of piperazine-based compounds for their ability to inhibit tyrosinase. The most effective compounds demonstrated IC50 values indicating strong inhibitory effects, suggesting that modifications in the structure can enhance activity against tyrosinase .

- Antioxidant Screening : Another study assessed the antioxidant properties of related compounds using DPPH and ABTS assays. Results indicated that these compounds significantly scavenged free radicals, confirming their potential as therapeutic agents against oxidative stress-related pathologies .

- Anti-inflammatory Research : A series of cinnamic acid derivatives were tested for their anti-inflammatory effects on human cell lines. The findings showed that certain substitutions on the phenolic ring could enhance anti-inflammatory activity by affecting NF-kB translocation and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperazine-thiazole backbone is a common scaffold in medicinal chemistry. Key analogs and their distinguishing features include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Piperazine Substitutions : The 2-hydroxyphenyl group in the target compound may enhance hydrogen bonding compared to electron-withdrawing groups (e.g., nitro in ) or hydrophobic substituents (e.g., methoxy in ). This could improve solubility or target binding .

Pharmacological Activity

Antiproliferative and Anticancer Potential

- Compound 4l () exhibited antiproliferative activity but lacked selective anti-HIV effects, highlighting the scaffold’s versatility for oncology applications .

- The target compound’s cinnamamide group, with its extended conjugation, may modulate apoptosis pathways similarly to triazole-containing analogs in .

Anti-Inflammatory and Enzyme Inhibition

- Compound 13 () demonstrated MMP inhibitory activity, suggesting that piperazine-thiazole derivatives can target inflammatory enzymes. The hydroxyl group in the target compound might further optimize binding to MMP active sites .

Pharmacokinetic Considerations

- Piperazine derivatives like Compound 4 () enhanced paclitaxel bioavailability by 56–106.6% via P-glycoprotein inhibition. The target compound’s 2-hydroxyphenyl group could similarly influence efflux pump interactions, though experimental confirmation is needed .

- The cinnamamide moiety may increase metabolic stability compared to nitro or benzothiazole groups, which are prone to enzymatic reduction or oxidation .

Physicochemical Properties

- Molecular Weight : Analogs range from 410–507 g/mol (Table 1), within drug-like parameters. The target compound’s molecular weight is likely comparable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.